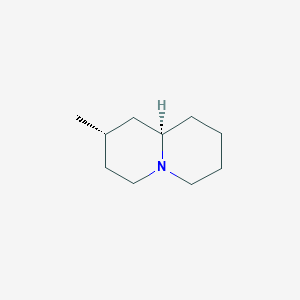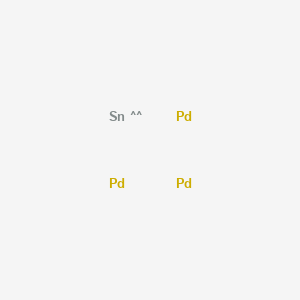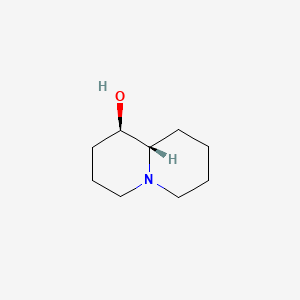
(1R,9aS)-Octahydro-2H-quinolizin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,9aS)-Octahydro-2H-quinolizin-1-ol is a bicyclic organic compound that belongs to the class of quinolizidines. This compound is characterized by its unique structure, which includes a hydroxyl group attached to the first carbon of the octahydroquinolizine ring system. The stereochemistry of the compound is defined by the (1R,9aS) configuration, indicating the specific spatial arrangement of the atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9aS)-Octahydro-2H-quinolizin-1-ol typically involves the reduction of quinolizidine derivatives. One common method includes the catalytic hydrogenation of quinolizidine precursors under high pressure and temperature conditions. The reaction is often carried out in the presence of a palladium or platinum catalyst to facilitate the reduction process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced reactor designs and continuous flow systems to ensure efficient production. The use of high-pressure hydrogen gas and robust catalysts is essential to achieve the desired product on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(1R,9aS)-Octahydro-2H-quinolizin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinolizidinone derivatives.
Reduction: Formation of fully saturated quinolizidine derivatives.
Substitution: Formation of various substituted quinolizidine compounds.
Aplicaciones Científicas De Investigación
(1R,9aS)-Octahydro-2H-quinolizin-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,9aS)-Octahydro-2H-quinolizin-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,9aS)-Octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate
- (1R,9aS)-Octahydro-2H-quinolizin-1-ylmethyl β-alaninate
- (1R,9aS)-Octahydro-2H-quinolizin-1-ylmethyl (2-thienylcarbonyl)carbamate
Uniqueness
(1R,9aS)-Octahydro-2H-quinolizin-1-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
10447-19-5 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
(1R,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8-9,11H,1-7H2/t8-,9+/m0/s1 |
Clave InChI |
MTVNMVKUNMOINI-DTWKUNHWSA-N |
SMILES isomérico |
C1CCN2CCC[C@H]([C@@H]2C1)O |
SMILES canónico |
C1CCN2CCCC(C2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


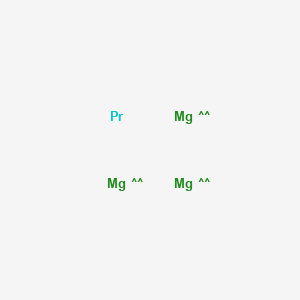
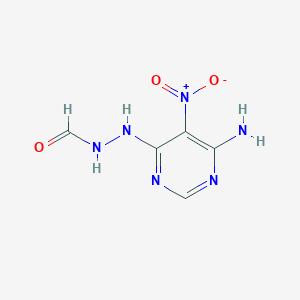
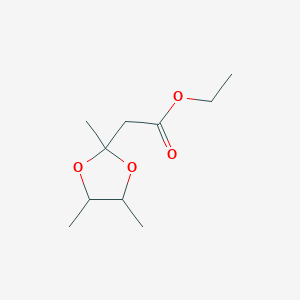
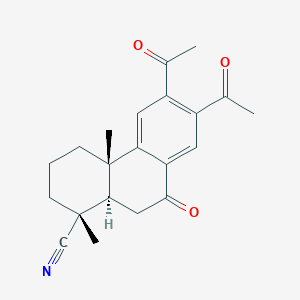
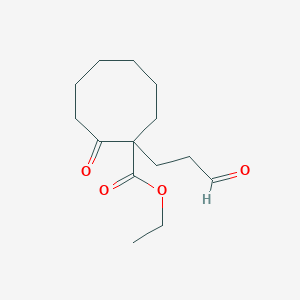

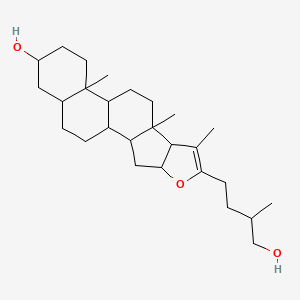
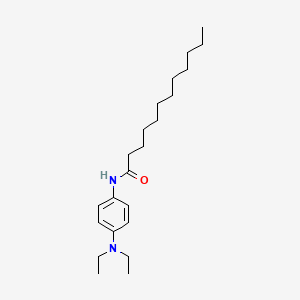
![2,2'-Sulfanediylbis[N'-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide]](/img/structure/B14729329.png)
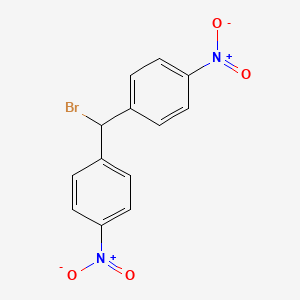
![2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione](/img/structure/B14729334.png)
-lambda~5~-phosphane](/img/structure/B14729354.png)
